molecular formula C9H18N2 B1427777 2-Amino-7-methyl-7-azaspiro[3.5]nonane CAS No. 1160247-16-4

2-Amino-7-methyl-7-azaspiro[3.5]nonane

Cat. No.: B1427777
CAS No.: 1160247-16-4
M. Wt: 154.25 g/mol
InChI Key: BEIQGPFZUFUANC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-7-methyl-7-azaspiro[3.5]nonane is C9H18N2 . The InChI Key is BEIQGPFZUFUANC-UHFFFAOYSA-N.

Scientific Research Applications

Pharmacological Applications

2-Amino-7-methyl-7-azaspiro[3.5]nonane derivatives have shown promise in pharmacology, particularly in drug discovery for treating various diseases. For instance, azepane-based compounds, which share structural similarities, have demonstrated a wide range of pharmacological properties. Over 20 azepane-based drugs have been approved by the FDA, treating diseases from cancer to Alzheimer's. These findings suggest potential therapeutic applications for this compound derivatives in similar contexts (Zha et al., 2019).

Neuroprotective and Behavioral Properties

Compounds with structural similarities to this compound, such as flupirtine, have been explored for their neuroprotective and behavioral properties. Flupirtine, for example, has shown potential as a non-opioid analgesic with cyto- and neuroprotective effects, anticonvulsant, and myorelaxant effects. This suggests that this compound might have applications in developing treatments for neurological conditions (Schuster et al., 1998).

Anticancer Efficacy

FTY720, a compound structurally distinct but relevant in the context of drug development, demonstrates the potential for compounds like this compound in cancer therapy. FTY720 has shown preclinical antitumor efficacy in several cancer models, suggesting that similar compounds could be explored for their anticancer properties (Zhang et al., 2013).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, has demonstrated significant antimicrobial potential. While structurally different, the presence of amino groups in this compound might suggest potential antimicrobial applications, especially in the development of new antimicrobial agents or coatings (Raafat & Sahl, 2009).

Properties

IUPAC Name

7-methyl-7-azaspiro[3.5]nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-4-2-9(3-5-11)6-8(10)7-9/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIQGPFZUFUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285268
Record name 7-Methyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-16-4
Record name 7-Methyl-7-azaspiro[3.5]nonan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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